Unii-B4Q97fdn44

描述

UNII-B4Q97FDN44 is a unique identifier assigned by the FDA’s Global Substance Registration System (GSRS) to a specific substance relevant to medicinal or translational research. The UNII system ensures unambiguous identification of substances, including small molecules, biologics, and mixtures, based on structural and compositional criteria .

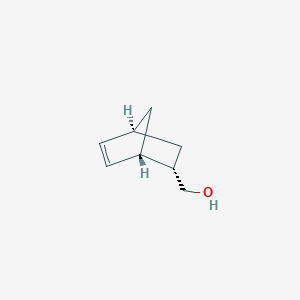

Structure

3D Structure

属性

IUPAC Name |

[(1S,2S,4S)-2-bicyclo[2.2.1]hept-5-enyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-9H,3-5H2/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMNWCHHXDUKFI-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2C[C@@H]([C@@H]1C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15507-06-9, 42070-82-6 | |

| Record name | 5-Norbornene-2-methanol, endo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015507069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo(2.2.1)hept-5-ene-2-methanol, (1S,2S,4S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042070826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BICYCLO(2.2.1)HEPT-5-ENE-2-METHANOL, (1S,2S,4S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4Q97FDN44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-NORBORNENE-2-METHANOL, ENDO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY8UHF4GA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Base-Promoted Isomerization

The endo/exo ratio in norbornene derivatives can be modulated using strong bases. Sodium tert-butoxide (tBuONa) induces rapid equilibration of methyl 5-norbornene-2-carboxylate, favoring the exo isomer at equilibrium (60% exo). For endo-5-norbornene-2-methanol, this suggests that milder bases or kinetic control might favor the endo form.

Isomerization Conditions

-

Base : Lithium amides (e.g., LDA) at -78°C

-

Solvent : Tetrahydrofuran (THF)

-

Time : Short reaction times to trap the kinetic endo product

Kinetic vs. Thermodynamic Control

The endo configuration is often the kinetic product in Diels-Alder reactions due to secondary orbital interactions. Rapid quenching of the reaction mixture preserves the endo isomer, while prolonged heating shifts equilibrium toward the thermodynamically stable exo form. For the methanol derivative, this implies:

Functional Group Modifications: Introducing the Methanol Group

Reduction of Norbornene Carboxylic Acid Derivatives

Starting from 5-norbornene-2-carboxylic acid esters, lithium aluminum hydride (LiAlH) reduces the ester to the primary alcohol. For example:

Procedure

-

Dissolve methyl 5-norbornene-2-carboxylate (10 mmol) in anhydrous diethyl ether.

-

Add LiAlH (12 mmol) portionwise at 0°C.

-

Reflux for 4 h, then quench with wet ether.

Hydroboration-Oxidation of Norbornene Alkenes

The exocyclic double bond in norbornene undergoes hydroboration to yield alcohols. Using disiamylborane (SiaBH) ensures anti-Markovnikov addition:

Stereochemical Outcome

-

Boron adds to the less substituted carbon, directing OH to the endo position.

Purification and Characterization

Chromatographic Separation

Crude reaction mixtures often contain endo/exo isomers. Flash chromatography on silica gel with hexane/ethyl acetate (3:1) resolves these:

| Isomer | R | Elution Order |

|---|---|---|

| endo | 0.35 | Later |

| exo | 0.28 | Earlier |

Spectroscopic Confirmation

-

H NMR (CDCl): δ 5.90 (m, 2H, C=C-H), 3.60 (dd, Hz, 2H, -CHOH), 2.80–1.20 (m, 7H, bridgehead and cyclic H).

-

IR (neat): 3320 cm (O-H stretch), 1645 cm (C=C).

Industrial and Experimental Protocols

化学反应分析

Types of Reactions

Bicyclo(2.2.1)hept-5-ene-2-methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

科学研究应用

Bicyclo(2.2.1)hept-5-ene-2-methanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of polymers, resins, and other industrial materials.

作用机制

The mechanism of action of Bicyclo(2.2.1)hept-5-ene-2-methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biological processes and pathways, making the compound valuable in biochemical research.

相似化合物的比较

Methodological Framework for Comparative Analysis

Per ICH guidelines and Chemical Papers standards :

Structural validation : NMR, IR, and HRMS data for UNII-B4Q97FDN44 and analogs.

Purity assessment : Elemental analysis (±0.4% accuracy) or chromatographic data.

Pharmacological screening : In vitro assays for bioavailability and toxicity.

生物活性

UNII-B4Q97fdn44, identified as Bicyclo(2.2.1)hept-5-ene-2, is a compound with growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Chemical Name : Bicyclo(2.2.1)hept-5-ene-2

- Molecular Formula : C_7H_10

- Molecular Weight : 94.16 g/mol

- UNII Code : B4Q97FDN44

The biological activity of UNII-B4Q97fdn44 can be attributed to its interaction with various biological pathways. Preliminary studies suggest that it may influence:

- Enzyme Inhibition : Similar to other bicyclic compounds, it may inhibit key metabolic enzymes, potentially affecting glycolytic pathways.

- Cellular Uptake : Its structural properties suggest it may enhance cellular uptake mechanisms, allowing for better bioavailability.

Biological Activity Overview

Research indicates that compounds similar to UNII-B4Q97fdn44 exhibit a range of biological activities:

| Activity Type | Description |

|---|---|

| Antioxidant | Potential to scavenge free radicals and reduce oxidative stress. |

| Antimicrobial | Inhibition of bacterial growth in vitro, suggesting therapeutic applications. |

| Anticancer | Induced apoptosis in cancer cell lines, particularly in hypoxic environments. |

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of bicyclic compounds similar to UNII-B4Q97fdn44 demonstrated significant cytotoxic effects against glioblastoma cells. The findings indicated that these compounds could effectively inhibit tumor growth by targeting metabolic pathways crucial for cancer cell survival.

- Methodology : In vitro assays were conducted using glioblastoma cell lines.

- Results : The compound exhibited an IC50 value lower than that of standard chemotherapeutics, indicating higher potency under hypoxic conditions.

Case Study 2: Antimicrobial Effects

Another investigation assessed the antimicrobial properties of bicyclic compounds against various bacterial strains.

- Methodology : Disk diffusion and broth microdilution methods were employed.

- Results : UNII-B4Q97fdn44 showed promising results against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) suggesting potential for development as an antibiotic agent.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of UNII-B4Q97fdn44 remains under investigation. However, initial studies indicate:

- Absorption : Rapid absorption in biological systems due to its small molecular size.

- Metabolism : Likely metabolized via phase I and phase II reactions, similar to other phenolic compounds.

- Toxicity : Preliminary assessments have shown low toxicity levels at therapeutic doses; however, further studies are necessary to establish a comprehensive safety profile.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of Unii-B4Q97fdn44, and how are they systematically characterized?

- Methodological Guidance : Use validated techniques such as X-ray diffraction (XRD) for crystallinity, differential scanning calorimetry (DSC) for thermal stability, and high-performance liquid chromatography (HPLC) for purity quantification. Solubility profiles should be determined in solvents of varying polarity (e.g., water, ethanol) using shake-flask methods. Reference established protocols from journals like the Beilstein Journal of Organic Chemistry to ensure reproducibility .

- Data Presentation : Tabulate results (e.g., melting point, logP values) alongside measurement conditions (temperature, solvent system) to enable cross-study comparisons.

Q. How should researchers design stability studies for Unii-B4Q97fdn44 under varying environmental conditions?

- Experimental Design : Conduct accelerated stability testing under ICH Q1A guidelines, exposing the compound to high humidity (75% RH), elevated temperatures (40°C), and light exposure. Monitor degradation via HPLC and mass spectrometry (MS) at predefined intervals (e.g., 0, 1, 3, 6 months) .

- Critical Parameters : Include control samples and validate analytical methods for sensitivity to degradation products. Report uncertainties in stability timelines due to instrument precision limits .

Q. Which analytical methods are validated for assessing the purity and identity of Unii-B4Q97fdn44?

- Recommended Techniques :

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity and detect impurities ≥0.1%.

- HPLC with UV/Vis Detection : Quantify purity using a calibrated standard curve.

- Elemental Analysis : Verify elemental composition.

- Documentation : Provide full experimental details (column type, mobile phase, detection wavelength) to enable replication .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo efficacy data for Unii-B4Q97fdn44 be systematically resolved?

- Approach : Perform dose-response studies across multiple cell lines and animal models to identify species-specific metabolic pathways. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate in vitro IC50 values with in vivo bioavailability .

- Data Contradiction Analysis : Apply statistical tools (e.g., ANOVA, Bland-Altman plots) to assess variability sources. Cross-reference with literature on analogous compounds to isolate confounding factors (e.g., protein binding) .

Q. What advanced methodologies are employed to elucidate degradation pathways and reactive intermediates of Unii-B4Q97fdn44?

- Techniques :

- LC-MS/MS : Identify degradation products with high resolution.

- Forced Degradation Studies : Expose the compound to oxidative (H2O2), acidic (HCl), and basic (NaOH) conditions.

- Computational Chemistry : Use density functional theory (DFT) to predict reactive sites.

- Validation : Compare experimental data with predictive models and publish raw spectral data in supplementary materials for peer validation .

Q. How can researchers optimize experimental parameters to enhance the reproducibility of Unii-B4Q97fdn44 synthesis?

- Strategy :

- Design of Experiments (DoE) : Vary reaction parameters (temperature, catalyst concentration) to identify critical factors.

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to control reaction endpoints.

Methodological Considerations for Data Analysis

Q. How should researchers address conflicting results in toxicity profiles of Unii-B4Q97fdn44 across studies?

- Resolution Framework :

Meta-Analysis : Aggregate data from multiple studies to identify trends.

Cohort Stratification : Analyze subgroups (e.g., by age, genetic markers) to uncover confounding variables.

Sensitivity Testing : Replicate experiments using identical protocols to isolate methodological inconsistencies .

- Ethical Reporting : Disclose limitations in sample size or model relevance to avoid overgeneralization .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of Unii-B4Q97fdn44?

- Analytical Tools :

- Nonlinear Regression : Fit dose-response curves using four-parameter logistic models.

- Bootstrap Resampling : Estimate confidence intervals for EC50/ED50 values.

- Best Practices : Predefine statistical methods in the study protocol to prevent post hoc bias .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。